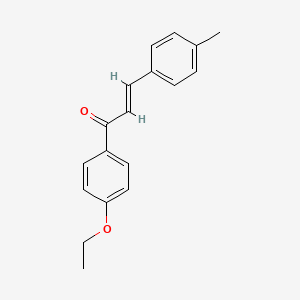

(2E)-1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

説明

(2E)-1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings:

- Ring A: 4-Ethoxyphenyl group (–OCH₂CH₃ at the para position).

- Ring B: 4-Methylphenyl group (–CH₃ at the para position).

Chalcones are widely studied for their biological activities (e.g., antimicrobial, antiviral, anticancer) and physicochemical properties (e.g., nonlinear optical behavior, crystallinity) . The ethoxy group in this compound enhances electron-donating capacity, while the methyl group contributes to hydrophobic interactions.

特性

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-20-17-11-9-16(10-12-17)18(19)13-8-15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFNMJZPMMPOHK-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as an ethoxy-substituted chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C18H18O2

- Molecular Weight : 270.34 g/mol

- CAS Number : 56319-02-9

Anticancer Properties

Chalcones are known for their anticancer activities, and (2E)-1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has shown promising results in various studies:

- Cell Proliferation Inhibition : Studies indicate that this compound inhibits the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis by activating caspase pathways, leading to cell cycle arrest at the G1 phase .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt microtubule assembly, similar to other known antitumor agents like colchicine. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

Research has demonstrated that (2E)-1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

Chalcones possess inherent antioxidant properties, and this compound is no exception:

- Free Radical Scavenging : Experimental assays have shown that (2E)-1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one effectively scavenges free radicals, thereby reducing oxidative stress in vitro .

Table 1: Summary of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Chalcones

Structural and Electronic Comparisons

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Ethoxy vs.

- Substituent Position : Para-substituted rings (e.g., 4-ethoxy, 4-methyl) favor planar molecular conformations, enhancing π-π stacking in crystal lattices .

- Electronegativity : Halogenated derivatives (e.g., bromine, fluorine) exhibit stronger intermolecular interactions but may reduce solubility .

Key Observations :

- Ethoxy Group in Antimicrobial Activity : Ethoxy-substituted chalcones (e.g., (E)-3-(4-ethoxyphenyl)-1-(2-hydroxyphenyl)...) show moderate antibacterial activity against S. aureus (MIC = 4.7 μM), attributed to enhanced lipophilicity .

- Substituent Electronegativity: Compounds with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit reduced potency compared to electron-donating groups (–OCH₃, –OH) due to disrupted charge distribution .

- Piperazine vs. Non-Piperazine: Piperazine-substituted chalcones generally show lower activity, while non-piperazine derivatives like cardamonin achieve higher inhibition (IC₅₀ = 4.35 μM) .

Physicochemical and Crystallographic Comparisons

Table 3: Crystallographic and Stability Data

Key Observations :

- Purity and Yield : Chalcones with simple substituents (e.g., methyl, methoxy) achieve higher synthetic yields (up to 99.97%) and purity compared to halogenated derivatives .

- Crystal Packing : Ethoxy and methyl groups favor van der Waals interactions, while hydroxyl or halogen substituents promote hydrogen/halogen bonding .

Q & A

Q. How do solvent effects influence spectroscopic and reactivity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。